Platensimycin B3 is a notable compound derived from the fermentation of Streptomyces platensis, a species recognized for its production of various bioactive metabolites. Platensimycin B3 belongs to a class of antibiotics known for their ability to inhibit bacterial fatty acid synthesis, specifically targeting the beta-ketoacyl-acyl carrier protein synthase enzymes involved in this pathway. This compound has garnered attention due to its structural uniqueness and potential therapeutic applications, particularly in combating antibiotic-resistant bacterial strains.
Platensimycin B3 is isolated from Streptomyces platensis, a soil-dwelling bacterium known for producing secondary metabolites with significant antibacterial properties. The extraction process typically involves fermentation in specialized media, followed by purification techniques such as chromatography to isolate the desired compound. The production of Platensimycin B3 is often optimized through varying fermentation conditions, including pH, temperature, and nutrient composition, to maximize yield and activity.
Platensimycin B3 is classified as a natural product antibiotic belonging to the platensimycin family. It is a type of glycoside, characterized by the presence of a sugar moiety linked to a non-sugar component that contributes to its biological activity. This classification is important as it helps in understanding its mode of action and potential applications in medicinal chemistry.
The synthesis of Platensimycin B3 can be approached through both natural extraction and synthetic routes. The natural synthesis occurs via fermentation processes where Streptomyces platensis is cultured under controlled conditions. The technical details involve:
Synthetic methods may also be explored to create analogs or derivatives of Platensimycin B3, focusing on modifying specific functional groups to enhance antibacterial activity or reduce toxicity.
The molecular structure of Platensimycin B3 is characterized by its complex arrangement of atoms that includes:
The detailed molecular formula and mass spectrometry data indicate that Platensimycin B3 has a molecular weight consistent with other members of the platensimycin family, highlighting its structural integrity.
The chemical reactions involving Platensimycin B3 primarily focus on its interaction with bacterial fatty acid synthesis pathways. Key reactions include:
These reactions are critical for understanding how Platensimycin B3 exerts its antibacterial effects and can inform further modifications for enhanced efficacy.
The mechanism of action for Platensimycin B3 involves:
Data from biochemical assays demonstrate significant reductions in bacterial growth at low concentrations of Platensimycin B3, underscoring its potency as an antibacterial agent.
Platensimycin B3 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in pharmaceutical formulations and biological systems.
Platensimycin B3 holds significant promise in scientific research and pharmaceutical applications:
The escalating crisis of antibiotic resistance has revitalized interest in novel natural product scaffolds with unique mechanisms of action. Platensimycin (PTM), discovered in 2006 from Streptomyces platensis, represents a groundbreaking class of antibiotics targeting bacterial fatty acid biosynthesis (FASII) through selective inhibition of the β-ketoacyl-ACP synthase FabF/B enzymes. Unlike conventional antibiotics, PTM exhibits potent activity against multidrug-resistant Gram-positive pathogens like MRSA and VRE without cross-resistance or observed toxicity. Its discovery catalyzed intensive searches for structurally related congeners to optimize pharmacological properties. Among these, platensimycin B3 emerges as a structurally modified analog with distinct biosynthetic and functional implications [1] [4] [5].
The isolation of PTM by Merck researchers employed a revolutionary antisense differential sensitivity screening strategy. By sensitizing Staphylococcus aureus to FabF inhibition via antisense RNA suppression, this platform enabled detection of PTM from 250,000 natural extracts—a feat unattainable with conventional assays. Subsequent mining of Streptomyces platensis strains revealed a "hidden" chemical diversity, leading to the identification of multiple PTM congeners, including platensimycin B1, B2, B3, and B4, as well as platencin (a structural analog with dual FabF/FabH inhibition) [1] [4] [8].
Table 1: Platensimycin Congeners and Their Research Significance
Congener | Discovery Year | Structural Feature | Primary Research Role |
---|---|---|---|
Platensimycin | 2006 | Parent scaffold | Proof-of-concept FabF inhibitor |
Platencin | 2007 | Tetracyclic enone (no ether ring) | Dual FabF/FabH inhibition |
Platensimycin B3 | 2008 | C-11 Glucosylated aminobenzoate | SAR probe for aromatic moiety |
Platensimycin B4 | 2009 | C-5′ Glucosylated aminobenzoate | Binding space mapping at aromatic ring |
Platensimycin B3 belongs to the C-glycosylated derivatives of the PTM family, distinguished by a glucose unit attached to the C-11 position of the 3-amino-2,4-dihydroxybenzoic acid (ADHBA) moiety. This modification contrasts with platensimycin B4, where glycosylation occurs at C-5′ [8] [9].
Table 2: Structural Attributes of Platensimycin B3 vs. Key Analogs
Attribute | Platensimycin | Platensimycin B3 | Platensimycin B4 |
---|---|---|---|
Molecular Formula | C24H27NO7 | C30H37NO12 | C30H37NO12 |
Glycosylation Site | None | C-11 (ADHBA) | C-5′ (ADHBA) |
Critical SAR Impact | N/A | Loss of H-bond donor | Blocked carboxylate access |
Platensimycin B3 is a specialized shunt product of the PTM biosynthetic pathway, arising from enzymatic glycosylation of the PTM precursor. Its formation illuminates the flexibility of S. platensis secondary metabolism and offers insights for bioengineering [3] [7] [9].
Table 3: Key Enzymes in Platensimycin B3 Biosynthesis
Gene | Function | Role in B3 Formation |
---|---|---|
ptmT1 | Diterpene synthase (ent-copalyl diphosphate) | Enone acid scaffold production |
ptmO3 | Cytochrome P450 (C-5 hydroxylation) | Enone acid maturation |
ptmN | ADHBA ligase | Amide bond formation in PTM |
ptmGT | Glycosyltransferase (putative) | C-11 Glucosylation of ADHBA |
Concluding Remarks
Platensimycin B3 epitomizes the chemical ingenuity of Streptomyces platensis in generating structurally diverse antibiotic analogs. While its glycosylated structure diminishes antibacterial potency, it provides indispensable insights for medicinal chemistry: the uncompromised necessity of the ADHBA C-11 phenolic group for FabF binding. Future research leveraging the PTM BGC for engineered glycosylation may yield analogs with improved solubility or targeted delivery.
Table 4: Compound Summary - Platensimycin B3
Property | Identifier/Value |
---|---|
IUPAC Name | 3-[[3-[(1R,3R,4R,5aR,9R,9aS)-1,4,5,8,9,9a-Hexahydro-3,9-dimethyl-8-oxo-3H-1,4:3,5a-dimethano-2-benzoxepin-9-yl]-1-oxopropyl]amino]-4-hydroxy-2-(β-D-glucopyranosyloxy)benzoic acid |
Chemical Formula | C30H37NO12 |
Molecular Weight | 603.62 g/mol |
Natural Source | Streptomyces platensis MA7327 |
Biosynthetic Category | Modified platensimycin congener |
Key Reference | Zhang et al. (2008), Chem. Commun. [9] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3